molecular formula C14H12N2OS B4833201 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile

2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile

Cat. No. B4833201
M. Wt: 256.32 g/mol
InChI Key: DARFGQSXUDRHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile, also known as AMT, is a chemical compound that belongs to the class of naphthoylindole derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding, 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This results in the modulation of various physiological processes, including neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects
2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the alteration of neuronal excitability, and the regulation of gene expression. These effects are thought to be mediated by the activation of downstream signaling pathways, which can lead to changes in cellular function and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile in lab experiments is its high affinity for the 5-HT2A receptor, which allows for precise modulation of the serotonin system. Additionally, the synthesis method for 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile has been optimized to produce high yields of pure product, making it readily available for scientific research. However, one limitation of using 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile. One potential area of research is the development of more selective agonists for the 5-HT2A receptor, which would allow for more precise modulation of the serotonin system. Additionally, the use of 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile in combination with other compounds could provide insights into the complex interactions between different signaling pathways. Finally, the study of 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile in animal models of disease could provide insights into its potential therapeutic applications.

Scientific Research Applications

2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile has been studied for its potential use in scientific research as a selective serotonin receptor agonist. It has been shown to bind to the 5-HT2A receptor with high affinity, leading to the activation of downstream signaling pathways. This makes 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile a useful tool for studying the role of the serotonin system in various physiological and pathological processes.

properties

IUPAC Name

2-amino-7-methoxy-4,5-dihydrobenzo[e][1]benzothiole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-9-3-4-10-8(6-9)2-5-12-13(10)11(7-15)14(16)18-12/h3-4,6H,2,5,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARFGQSXUDRHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)SC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
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2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
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2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
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2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
Reactant of Route 5
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2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
Reactant of Route 6
2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile

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